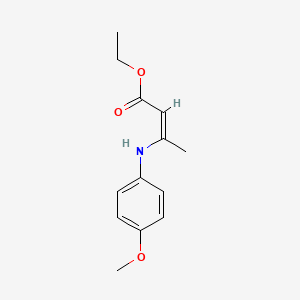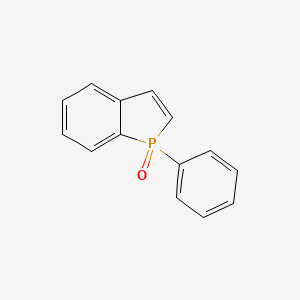
1-Phenyl-1H-1lambda~5~-phosphindol-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-1H-phosphindole 1-oxide is a heterocyclic compound with the molecular formula C₁₄H₁₁OP. It is a derivative of phosphindole, characterized by the presence of a phenyl group and an oxide group attached to the phosphorus atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-phosphindole 1-oxide can be synthesized through several methods. One common approach involves the reaction of 3-(phenylethynyl)aniline with diphenylphosphine oxide in the presence of a radical initiator such as di-tert-butyl peroxide (DTBP) and magnesium nitrate hexahydrate (Mg(NO₃)₂•6H₂O) in 1,4-dioxane under air conditions . This reaction proceeds through a P-centered radical-triggered [3 + 2] cyclization and deamination process, yielding the desired product .
Industrial Production Methods: While specific industrial production methods for 1-Phenyl-1H-phosphindole 1-oxide are not well-documented, the synthesis methods used in laboratory settings can be scaled up for industrial applications. The key factors for industrial production would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1-Phenyl-1H-phosphindole 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxide group to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or phosphindole moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphindole oxides with higher oxidation states, while substitution reactions can introduce various functional groups onto the phenyl or phosphindole rings.
Aplicaciones Científicas De Investigación
1-Phenyl-1H-phosphindole 1-oxide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex phosphindole derivatives and as a ligand in coordination chemistry.
Medicine: Research has shown that phosphindole oxides can act as photosensitizers in photodynamic therapy (PDT) for cancer treatment. .
Industry: The compound’s unique chemical properties make it useful in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-1H-phosphindole 1-oxide, particularly in photodynamic therapy, involves the generation of reactive oxygen species (ROS) upon light activation. These ROS induce endoplasmic reticulum (ER) stress, leading to apoptosis and autophagy in cancer cells . The compound selectively accumulates in the ER, where it exerts its effects by disrupting cellular homeostasis and triggering cell death pathways.
Comparación Con Compuestos Similares
- 1-Phenyl-2,3-dihydro-1H-phosphindole 1-oxide
- 1-Phenyl-1-benzophosphole 1-oxide
- Benzo[b]phosphole oxide
Comparison: 1-Phenyl-1H-phosphindole 1-oxide is unique due to its specific substitution pattern and the presence of both a phenyl group and an oxide group on the phosphindole ring. This structural arrangement imparts distinct chemical properties and reactivity compared to other phosphindole derivatives. For instance, the presence of the oxide group enhances its ability to participate in oxidation-reduction reactions and increases its potential as a photosensitizer in photodynamic therapy .
Propiedades
Número CAS |
31236-97-2 |
|---|---|
Fórmula molecular |
C14H11OP |
Peso molecular |
226.21 g/mol |
Nombre IUPAC |
1-phenylphosphindole 1-oxide |
InChI |
InChI=1S/C14H11OP/c15-16(13-7-2-1-3-8-13)11-10-12-6-4-5-9-14(12)16/h1-11H |
Clave InChI |
GJEKDPFHYOELGZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P2(=O)C=CC3=CC=CC=C23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


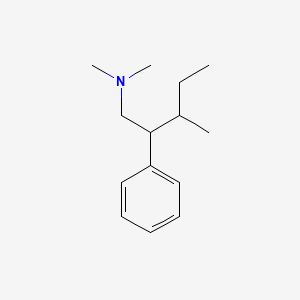
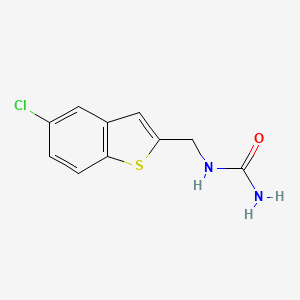
![Benzenamine, N-[2-(4-nitrophenoxy)ethyl]-](/img/structure/B14694649.png)


![9-Azabicyclo[4.2.1]nona-2,4-diene-9-carbaldehyde](/img/structure/B14694670.png)
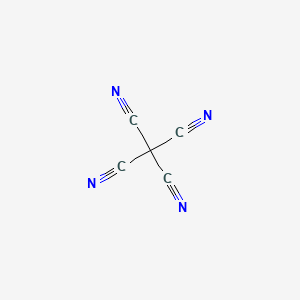
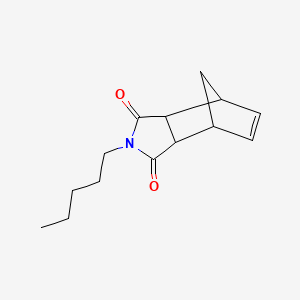

![(E)-N-(Dibenzo[b,d]furan-2-yl)-1-(4-methoxyphenyl)methanimine](/img/structure/B14694683.png)
